methyl 4-{7-[(3,5-dimethylphenyl)carbamoyl]-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}benzoate
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Overview
Description
METHYL 4-{7-[(3,5-DIMETHYLPHENYL)CARBAMOYL]-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-6-YL}BENZOATE is a complex heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties .
Preparation Methods
The synthesis of triazolothiadiazine derivatives, including METHYL 4-{7-[(3,5-DIMETHYLPHENYL)CARBAMOYL]-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-6-YL}BENZOATE, typically involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule. Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures.
Scientific Research Applications
METHYL 4-{7-[(3,5-DIMETHYLPHENYL)CARBAMOYL]-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-6-YL}BENZOATE has a wide range of scientific research applications:
Chemistry: It is used as a synthetic intermediate in the preparation of various biologically active compounds.
Biology: It exhibits significant biological activities, making it a valuable compound for studying enzyme inhibition and receptor interactions.
Medicine: Due to its pharmacological properties, it is investigated for potential therapeutic applications, including anticancer and antimicrobial treatments.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can inhibit enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase, leading to various biological effects. The compound’s ability to form hydrogen bonds with target receptors enhances its bioactivity and specificity .
Comparison with Similar Compounds
Similar compounds include other triazolothiadiazine derivatives, such as:
- 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines
- 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines
- 1,2,3-triazolo[5,1-b][1,3,4]thiadiazines These compounds share a similar core structure but differ in their substituents and specific biological activities. METHYL 4-{7-[(3,5-DIMETHYLPHENYL)CARBAMOYL]-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-6-YL}BENZOATE is unique due to its specific substituents, which contribute to its distinct pharmacological profile .
Properties
Molecular Formula |
C27H25N5O3S |
---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
methyl 4-[7-[(3,5-dimethylphenyl)carbamoyl]-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]benzoate |
InChI |
InChI=1S/C27H25N5O3S/c1-16-13-17(2)15-21(14-16)28-25(33)23-22(18-9-11-20(12-10-18)26(34)35-3)31-32-24(29-30-27(32)36-23)19-7-5-4-6-8-19/h4-15,22-23,31H,1-3H3,(H,28,33) |
InChI Key |
FDRKUMXAGMWDGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2C(NN3C(=NN=C3S2)C4=CC=CC=C4)C5=CC=C(C=C5)C(=O)OC)C |
Origin of Product |
United States |
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